
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C28H45NO3S and a molecular weight of 475.7268 g/mol. This compound is a salt formed from the reaction of 1-hexadecylpyridin-1-ium and 4-methylbenzenesulfonic acid. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate can be synthesized through a reaction between 1-hexadecylpyridin-1-ium and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions may produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in the preparation of acetals and ketals from aldehydes and ketones.
Biology: It has antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate involves its interaction with biological membranes. The compound’s hexadecyl chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: A related compound with a shorter alkyl chain, used in similar applications.
Uniqueness
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of a long alkyl chain and a pyridinium ion, which provides it with distinct physicochemical properties and a broad range of applications. Its ability to disrupt biological membranes makes it particularly useful in antimicrobial formulations and drug delivery systems.
Propriétés
Numéro CAS |
34359-90-5 |
|---|---|
Formule moléculaire |
C28H45NO3S |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H38N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-6-2-4-7(5-3-6)11(8,9)10/h15,17-18,20-21H,2-14,16,19H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
BUAUZIKFYHTSRC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


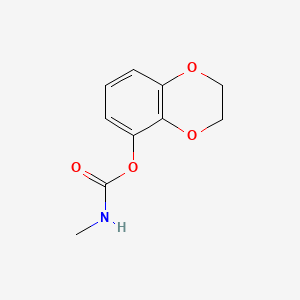




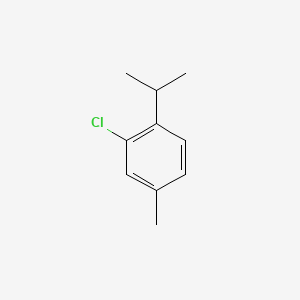
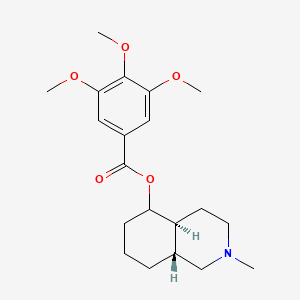
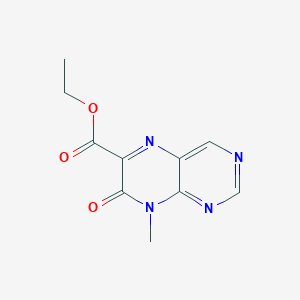
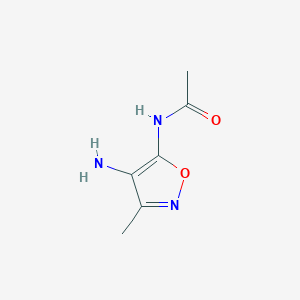
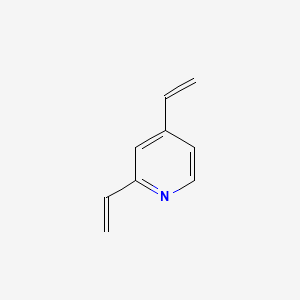
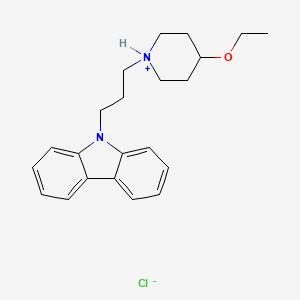
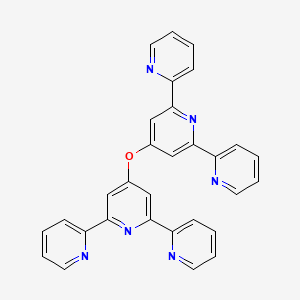

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
